molecular formula C17H19ClN4OS B2817761 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185105-43-4

4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2817761
CAS No.: 1185105-43-4
M. Wt: 362.88
InChI Key: VLVKIXAOELIQFT-UHFFFAOYSA-N
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Description

4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a cyano group and a thiazolopyridine moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a β-ketoester. This reaction is often carried out under acidic conditions to facilitate cyclization.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Coupling with Benzamide: The thiazolopyridine intermediate is then coupled with 4-cyanobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

    Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides or thiazolopyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties could be leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and the thiazolopyridine moiety are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
  • N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
  • 4-cyano-N-(5-isopropylthiazolo[5,4-c]pyridin-2-yl)benzamide

Uniqueness

4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is unique due to the presence of both the cyano group and the isopropyl-substituted thiazolopyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyano-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS.ClH/c1-11(2)21-8-7-14-15(10-21)23-17(19-14)20-16(22)13-5-3-12(9-18)4-6-13;/h3-6,11H,7-8,10H2,1-2H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVKIXAOELIQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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